molecular formula C14H21N3O4 B1406899 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate CAS No. 1286753-88-5

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate

Cat. No.: B1406899
CAS No.: 1286753-88-5
M. Wt: 295.33 g/mol
InChI Key: CXWBUPNZOYLFSY-UHFFFAOYSA-N
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Description

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate is a complex organic compound with the molecular formula C14H21N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to meet industry standards. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-15-17-7-6-16(9-11(10)17)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBUPNZOYLFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCN2N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113572
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286753-88-5
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286753-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate
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5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate

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